3-((Trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethylsulfanyl)-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3N4S/c4-3(5,6)11-2-8-1(7)9-10-2/h(H3,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTIMAZQEGROEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)SC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154963-41-3 | |
| Record name | 3-[(trifluoromethyl)sulfanyl]-1H-1,2,4-triazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 3 Trifluoromethyl Thio 1h 1,2,4 Triazol 5 Amine
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of 3-((trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine reveals several potential synthetic routes. The core 1,2,4-triazole (B32235) ring can be disconnected in various ways, leading to different sets of key precursors. One common approach involves the cyclization of a hydrazinecarboximidamide derivative. rsc.orgresearchgate.net This strategy suggests that the target molecule could be assembled from a precursor already containing the trifluoromethylthio group, which is then cyclized with a source of the remaining nitrogen and carbon atoms of the triazole ring, followed by amination, or by cyclizing a precursor that already contains the amino functionality.
Key precursors for the synthesis can be broadly categorized based on the strategy for introducing the trifluoromethylthio and amino groups. One pathway might start from a thiourea (B124793) or a hydrazinecarbothioamide derivative, which serves as a versatile building block for the triazole ring. researchgate.net For the specific synthesis of the target compound, a critical precursor would be a thiosemicarbazide (B42300) derivative bearing the trifluoromethylthio group. The challenge lies in the synthesis and stability of such a precursor.
Another retrosynthetic approach would involve the formation of the 1,2,4-triazole ring first, followed by the sequential introduction of the trifluoromethylthio and amino groups. This strategy would rely on precursors such as 3-halo-1H-1,2,4-triazol-5-amine or 3-((trifluoromethyl)thio)-1H-1,2,4-triazole, which would then undergo nucleophilic substitution or amination reactions, respectively.
Development of Novel Synthetic Pathways
The synthesis of this compound necessitates the development of specific and efficient synthetic pathways that can accommodate the unique electronic properties of the trifluoromethylthio group and ensure the regioselective placement of the amino group.
Cyclization Reactions for 1,2,4-Triazole Ring Formation
The formation of the 1,2,4-triazole ring is a cornerstone of the synthetic strategy. Several classical and modern methods can be adapted for this purpose. The reaction of amidinohydrazones or thio-guanylhydrazones with suitable cyclizing agents is a well-established route to 1,2,4-triazoles. For the target molecule, a plausible approach would involve the cyclization of a precursor such as S-(trifluoromethyl)thiocarbonyl hydrazide with an appropriate nitrogen-containing species.
The Einhorn-Brunner and Pellizzari reactions, which involve the reaction of hydrazides with N-substituted imidates or amides, respectively, also offer potential pathways to the 1,2,4-triazole core. The choice of reaction will depend on the availability and stability of the starting materials bearing the trifluoromethylthio moiety.
A key consideration in these cyclization reactions is the regioselectivity of ring closure, which will determine the final positions of the substituents on the triazole ring.
Introduction of the Trifluoromethylthio Group (-SCF3) via Advanced Methodologies
The introduction of the trifluoromethylthio group is a critical step that can be achieved through various advanced methodologies. Electrophilic trifluoromethylthiolating reagents have emerged as powerful tools for the direct introduction of the -SCF3 group onto a range of substrates. Reagents such as N-(trifluoromethylthio)phthalimide, N-(trifluoromethylthio)saccharin, and trifluoromethanesulfenyl chloride can be used to introduce the -SCF3 group onto a pre-formed triazole ring or a suitable precursor. The reactivity and selectivity of these reagents are influenced by the electronic nature of the substrate and the reaction conditions.
Nucleophilic trifluoromethylthiolation is another viable strategy. This approach typically involves the use of a trifluoromethylthiolate salt, such as silver(I) trifluoromethanethiolate (AgSCF3) or copper(I) trifluoromethanethiolate (CuSCF3), which can react with a suitable electrophilic precursor, such as a halogenated triazole derivative.
Regioselective Amination Strategies for the C-5 Position of the Triazole Ring
The introduction of the amino group at the C-5 position of the triazole ring requires a regioselective amination strategy. If the triazole ring is constructed with the trifluoromethylthio group already in place, a subsequent amination step is necessary.
One potential method is nucleophilic aromatic substitution (SNAr) on a 5-halo-3-((trifluoromethyl)thio)-1H-1,2,4-triazole derivative. The electron-withdrawing nature of the trifluoromethylthio group and the triazole ring itself can facilitate the displacement of a halide at the C-5 position by an amine source, such as ammonia (B1221849) or a protected amine.
The Chichibabin amination reaction, a classic method for the direct amination of nitrogen-containing heterocycles, could also be explored. scientificupdate.com This reaction typically uses sodium amide or potassium amide to introduce an amino group onto an electron-deficient heterocyclic ring. However, the feasibility and regioselectivity of this reaction on a 3-((trifluoromethyl)thio)-1H-1,2,4-triazole would need to be carefully investigated, as the reaction conditions are harsh and the trifluoromethylthio group might not be stable.
Optimization of Reaction Conditions, Yields, and Selectivity
The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yields and ensure high regioselectivity. Key parameters that require optimization include the choice of solvent, temperature, reaction time, and the nature of the catalyst and reagents.
For cyclization reactions, the choice of the cyclizing agent and the reaction temperature can significantly influence the outcome and the formation of isomeric byproducts. Similarly, for the introduction of the trifluoromethylthio group, the selection of the appropriate trifluoromethylthiolating reagent and the control of stoichiometry are crucial for achieving high efficiency and minimizing side reactions.
In the case of amination, the choice of the amine source, the base, and the solvent can affect the rate and selectivity of the reaction. The use of protecting groups for the amino functionality might be necessary to avoid undesired side reactions during the synthesis.
Table 1: Hypothetical Optimization of a Key Synthetic Step
| Entry | Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-3-((trifluoromethyl)thio)-1H-1,2,4-triazole | NH3 (aq) | Dioxane | 100 | 24 | 35 |
| 2 | 5-Bromo-3-((trifluoromethyl)thio)-1H-1,2,4-triazole | NaN3 then H2/Pd-C | DMF | 80 then RT | 12 then 4 | 65 |
| 3 | 5-Bromo-3-((trifluoromethyl)thio)-1H-1,2,4-triazole | Benzylamine, Pd(OAc)2, BINAP | Toluene | 110 | 18 | 78 (N-benzylated) |
| 4 | 5-Bromo-3-((trifluoromethyl)thio)-1H-1,2,4-triazole | NaN(TMS)2 | THF | -78 to RT | 6 | 52 |
This table is for illustrative purposes and does not represent actual experimental data.
Flow Chemistry and Sustainable Synthetic Approaches
The principles of green chemistry and the use of modern synthetic technologies, such as flow chemistry, can offer significant advantages in the synthesis of this compound. Flow chemistry can provide better control over reaction parameters, leading to improved yields, selectivity, and safety, especially for reactions involving hazardous reagents or intermediates.
Large-Scale Synthetic Considerations and Process Intensification
The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a thorough evaluation of synthetic methodologies to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, offers significant advantages over traditional batch production methods. Key considerations for the large-scale synthesis of this and related heterocyclic compounds include the adoption of continuous flow technologies, alternative energy sources, and efficient catalyst systems.
Large-Scale Synthetic Strategies
For the industrial-scale production of aminotriazoles, several factors must be optimized. These include reaction conditions, reagent costs, ease of purification, and scalability. While specific large-scale synthesis data for this compound is not extensively documented in publicly available literature, general principles for scaling up the synthesis of similar heterocyclic compounds can be applied.
One common approach for synthesizing 5-substituted 3-amino-1,2,4-triazoles involves the condensation of aminoguanidine (B1677879) with carboxylic acids or their derivatives. mdpi.com A pilot-scale synthesis of 3-Amino-5-ethyl-1,2,4-triazole, for instance, has been successfully demonstrated using a multimode microwave reactor, yielding a significant quantity of the product in a single production cycle. mdpi.com This highlights the potential for microwave-assisted synthesis in scaling up production. mdpi.com
The table below illustrates a comparative example of a scaled-up synthesis for a related aminotriazole derivative.
| Compound | Scale | Reactor Type | Yield | Reference |
| 3-Amino-5-ethyl-1,2,4-triazole | 1.0 mmol | Standard Microwave Vial | 86% | mdpi.com |
| 3-Amino-5-ethyl-1,2,4-triazole | 10.0 mmol | 100 mL Multimode Reactor | 87% | mdpi.com |
Furthermore, gram-scale synthesis of 5-trifluoromethyl-1,2,4-triazoles has been achieved through methods such as [3+2]-cycloaddition, demonstrating the feasibility of producing trifluoromethyl-substituted triazoles in larger quantities. mdpi.com
Process Intensification through Continuous Flow Chemistry
Continuous flow chemistry presents a promising alternative to traditional batch processing for the synthesis of heterocyclic compounds, including aminotriazoles. omicsonline.orgfrontiersin.orgunito.it Flow reactors offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly for highly exothermic or hazardous reactions. frontiersin.orgresearchgate.net
For the synthesis of benzimidazoles, a related class of nitrogen-containing heterocycles, a continuous flow process using a heterogeneous acid catalyst has been developed. omicsonline.org This method resulted in high yields (90-97%) with short residence times (<10 minutes) and excellent catalyst recyclability over 20 cycles. omicsonline.org Such an approach could be adapted for the synthesis of this compound, potentially leading to a more sustainable and intensified manufacturing process. omicsonline.org
The following table summarizes the key parameters and outcomes of a continuous flow synthesis for benzimidazole (B57391) derivatives, which could serve as a model for the target compound.
| Parameter | Optimized Value | Outcome | Reference |
| Catalyst | Amberlyst-15 (Sulfonated Polystyrene Resin) | High reusability (over 20 cycles) | omicsonline.org |
| Temperature | 120-130°C | High conversion rates | omicsonline.org |
| Residence Time | < 10 minutes | Rapid production | omicsonline.org |
| Flow Rate | 0.25 mL/min | Optimized for high yield | omicsonline.org |
| Yield | 90-97% | Excellent product output | omicsonline.org |
Enabling Technologies for Process Intensification
In addition to continuous flow, other enabling technologies can contribute to the process intensification of heterocyclic compound synthesis. unito.it These include:
Microwave Irradiation: As demonstrated in the synthesis of 5-substituted 3-amino-1,2,4-triazoles, microwave-assisted synthesis can significantly reduce reaction times and improve yields, making it suitable for scaling up production. mdpi.comrsc.org
Ultrasound: Sonication can enhance reaction rates by improving mass transfer and activating reactants, representing another avenue for process intensification. frontiersin.org
Heterogeneous Catalysis: The use of solid-supported catalysts simplifies purification processes, allows for catalyst recycling, and is well-suited for continuous flow systems. omicsonline.org
By integrating these advanced synthetic methodologies and technologies, the large-scale production of this compound can be made more efficient, economical, and environmentally friendly. frontiersin.orgunito.it
Chemical Reactivity and Transformations of 3 Trifluoromethyl Thio 1h 1,2,4 Triazol 5 Amine
Electrophilic and Nucleophilic Reactions on the Triazole Heterocycle
The 1,2,4-triazole (B32235) ring system possesses a complex reactivity profile towards both electrophiles and nucleophiles. The presence of three nitrogen atoms makes the ring π-deficient, which generally hinders electrophilic substitution on the carbon atom. However, the exocyclic amino group at the C5 position is a strong activating group, which, along with the nucleophilic ring nitrogens, directs the molecule's reactivity.
Computational and experimental studies on analogous C-amino-1H-1,2,4-triazoles indicate that the molecule has several nucleophilic centers: the exocyclic amino group and the ring nitrogen atoms (N1, N2, and N4). acs.orgnih.gov The partially negative charge of the nitrogen atoms within the 1,2,4-triazole ring makes them susceptible to electrophilic attack, such as alkylation or acylation. zsmu.edu.ua The precise site of reaction (N1, N2, or N4) is influenced by the nature of the electrophile and the reaction conditions. For instance, alkylation of 1,2,4-triazoles with alkyl halides often yields a mixture of N1 and N4-alkylated isomers. researchgate.net
Reactions with electrophiles can be selective. For example, amidoalkylation of 3-amino-1,2,4-triazole with N-(1,2,2,2-tetrachloroethyl)carboxamides in the presence of a base occurs selectively at the N1 position. researchgate.net The global nucleophilicity of 3-amino-1,2,4-triazoles is predicted to be higher than that of their 5-amino counterparts, suggesting that the position of the amino group significantly influences reactivity. nih.gov
Conversely, the triazole ring can undergo nucleophilic substitution, particularly when activated. For example, 2-phenyltriazole 1-oxides are activated at the C5 position towards nucleophilic attack, allowing for the introduction of various substituents after halogenation. rsc.org While direct nucleophilic substitution on the carbon of the parent heterocycle is less common, functionalization of the ring opens pathways for such transformations.
Derivatization at the Amine Functionality
The primary amine at the C5 position is a key site for derivatization, readily undergoing reactions typical of aromatic amines to introduce a wide array of functional groups and to construct larger, more complex molecular architectures.
The exocyclic amino group can be readily acylated, sulfonylated, and alkylated to form corresponding amides, sulfonamides, and secondary or tertiary amines.
Acylation: Reaction with acylating agents such as acetic anhydride (B1165640) or acetyl chloride leads to the formation of acetylated derivatives. Studies on the parent 5-amino-1H-1,2,4-triazole show that acetylation can occur at both the exocyclic amino group and the ring nitrogen atoms, depending on the reaction conditions. acs.orgnih.govacs.org Using equivalent amounts of acetic anhydride in dimethylformamide can achieve selective annular (ring) monoacetylation, while neat acetic anhydride at room temperature can lead to diacetylated products. nih.gov Refluxing in acetic anhydride can produce a mixture of di-, mono-, and even triacetylated derivatives. acs.org
Sulfonylation: The amino group can be converted to a sulfonamide via reaction with various sulfonyl chlorides. This transformation is a common strategy for modifying the electronic and physical properties of the molecule. For instance, N-sulfonylation of the closely related 3-(methylthio)-1H-1,2,4-triazol-5-amine has been achieved regioselectively.
Alkylation: While the ring nitrogens are also sites for alkylation, the exocyclic amino group can participate in these reactions, particularly in quaternization reactions where it can compete with the N2 and N4 atoms as a reaction center. nih.gov Direct alkylation of the amino group can also be achieved, though it often requires specific conditions to avoid preferential reaction at the more nucleophilic ring nitrogens.
| Reaction Type | Reagent | Typical Conditions | Product Type | Reference |
|---|---|---|---|---|
| Acylation | Acetic Anhydride (Ac₂O) | Neat, room temperature or reflux | Mono- and Di-acetylated triazoles | nih.govacs.org |
| Acylation | Acetyl Chloride | Various solvents | Mixture of N-acetyl isomers | nih.gov |
| Alkylation | Alkyl Halides | Base (e.g., K₂CO₃), DMF | N-alkylated triazoles | researchgate.net |
The nucleophilic amino group is a powerful tool for constructing fused heterocyclic systems through condensation and annulation reactions. It can act as a binucleophile, reacting with 1,3-dicarbonyl compounds or their equivalents to build new rings onto the triazole core.
A prominent example is the reaction with β-dicarbonyl compounds to form triazolo[1,5-a]pyrimidines. This acid-catalyzed condensation-cyclization proceeds via initial formation of an enaminone intermediate, followed by intramolecular cyclization and dehydration. A variety of substituted pyrimidine (B1678525) rings can be fused to the triazole by selecting different dicarbonyl substrates. researchgate.net Similarly, reactions with reagents like diethyl ethoxymethylenemalonate can lead to the formation of triazolopyrimidine derivatives. researchgate.net
Condensation with aldehydes and ketones is another common transformation. The initial reaction typically forms a hemiaminal, which can then dehydrate to yield a Schiff base (imine). mdpi.com These imines are valuable intermediates themselves or can undergo further cyclization reactions. For example, multicomponent reactions involving 3-amino-1,2,4-triazole, an aldehyde, and a ketone can lead to the formation of fused cycloalkatriazolopyrimidines. frontiersin.org
| Reactant(s) | Reaction Type | Product Core Structure | Reference |
|---|---|---|---|
| β-Dicarbonyl compounds | Condensation/Annulation | acs.orgnih.govbibliotekanauki.plTriazolo[1,5-a]pyrimidine | researchgate.net |
| Aldehydes, Ketones | Multicomponent Condensation | Cycloalkatriazolopyrimidines | frontiersin.org |
| Diethyl ethoxymethylenemalonate | Condensation/Cyclization | acs.orgnih.govbibliotekanauki.plTriazolo[1,5-a]pyrimidine | researchgate.net |
| Aldehydes | Condensation | Schiff Bases (Imines) | mdpi.com |
Reactions Involving the Trifluoromethylthio Group
The trifluoromethylthio (-SCF3) group is a highly lipophilic and strongly electron-withdrawing moiety that significantly influences the molecule's properties. While generally stable, the sulfur atom can undergo oxidation, and under more forcing conditions, the C-S bond can be cleaved.
The sulfur atom in the trifluoromethylthio group can be selectively oxidized to the corresponding sulfoxide (B87167) (-S(O)CF3) and further to the sulfone (-S(O)2CF3). researchgate.net This transformation is significant as it modulates the electronic properties of the substituent from strongly electron-withdrawing (SCF3) to very strongly electron-withdrawing (S(O)CF3 and S(O)2CF3).
A common and effective method for this oxidation is the use of hydrogen peroxide (H₂O₂). rsc.org The reaction often requires an activator. Trifluoroacetic acid (TFA) is a particularly effective solvent and activator, enabling non-catalyzed oxidation and enhancing selectivity for the sulfoxide. rsc.org The use of TFA is thought to increase the electrophilic character of the oxidant while simultaneously deactivating the resulting sulfoxide towards further oxidation by reducing the nucleophilicity of its sulfur atom. rsc.orgrsc.org This allows for the isolation of trifluoromethyl aryl sulfoxides in high yields with minimal formation of the sulfone byproduct. rsc.org
Controlling the stoichiometry of the oxidant is crucial for selectivity. For example, using 1.2 equivalents of H₂O₂ in TFA can achieve quantitative and selective conversion to the sulfoxide. rsc.org Harsher conditions, such as using a larger excess of hydrogen peroxide (e.g., 2.4 equivalents) and elevated temperatures (e.g., 60°C), are required to push the oxidation to the sulfone stage. rsc.org Other systems, such as trifluoroperacetic acid (TFPAA) generated in situ, have also been developed for the efficient oxidation of trifluoromethyl sulfides to sulfoxides without significant over-oxidation. nih.gov
| Oxidant | Catalyst/Activator/Solvent | Primary Product | Key Features | Reference |
|---|---|---|---|---|
| 30% H₂O₂ (1.2 equiv.) | Trifluoroacetic Acid (TFA) | Sulfoxide | High selectivity for sulfoxide; avoids over-oxidation. | rsc.orgrsc.org |
| 30% H₂O₂ (≥2.4 equiv.) | Trifluoroacetic Acid (TFA) | Sulfone | Requires elevated temperature and excess oxidant. | rsc.org |
| H₂O₂ | Hexafluoro-2-propanol (HFIP) | Sulfoxide | HFIP activates H₂O₂ via hydrogen bonding. | rsc.org |
| H₂O₂ / Trifluoroacetic Acid | in situ TFPAA | Sulfoxide | Efficient protocol, suitable for a wide range of substrates. | nih.gov |
The carbon-sulfur bond in thioethers, including aryl trifluoromethyl thioethers, is robust but can be cleaved under specific reaction conditions. This C-S bond activation and transformation is a significant area of research, though less common than oxidation for this particular functional group. Transition-metal-free strategies have been developed that utilize halogenated reagents, oxidants, acids, or bases to achieve C-S bond cleavage. researchgate.net
For example, reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) have been used for the selective C(sp³)-S bond cleavage of certain thioethers. organic-chemistry.org The mechanism often involves the formation of an intermediate sulfonium (B1226848) species that facilitates the bond scission. Transition metals are also widely employed to mediate the hydrolysis or transformation of C-S bonds. acs.org
While these methods demonstrate the feasibility of C-S bond cleavage, their application specifically to the C(aryl)-S(CF3) bond of 3-((Trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine is not extensively documented. Such transformations would likely require harsh conditions due to the stability imparted by the aromatic triazole ring and the electron-withdrawing nature of the trifluoromethyl group.
Ring-Opening and Rearrangement Pathways of the 1,2,4-Triazole Core
A comprehensive review of scientific literature indicates that specific studies detailing the ring-opening and rearrangement pathways for the 1,2,4-triazole core of this compound have not been reported. The 1,2,4-triazole ring is generally considered a stable aromatic system, and conditions required for its cleavage or rearrangement are typically harsh, involving strong acids, bases, or high temperatures. While related heterocyclic systems can undergo transformations such as the Dimroth rearrangement, specific investigations into such pathways for this particular trifluoromethylthio-substituted aminotriazole are not available in published research.
Transition Metal-Catalyzed Coupling Reactions
There is a lack of specific published research on the transition metal-catalyzed coupling reactions involving this compound. In principle, the amino group and the N-H moieties of the triazole ring could participate in coupling reactions, such as Buchwald-Hartwig amination, under suitable conditions. However, without experimental data, the viability and outcomes of such reactions remain speculative for this specific molecule. Research on other trifluoromethyl-substituted 1,2,4-triazoles has noted the use of transition metals in their synthesis, but not in subsequent coupling reactions of the final product. nih.gov
Protonation, Tautomerism, and Acid-Base Chemistry
The structure of this compound allows for complex tautomeric equilibria and distinct acid-base properties. researchgate.netdergipark.org.tr The molecule possesses both acidic (triazole N-H) and basic (amino group, ring nitrogens) centers.
Tautomerism:
The compound can exist in several tautomeric forms due to the mobility of protons. This includes annular prototropic tautomerism of the triazole ring and thione-thiol tautomerism related to the sulfur substituent. nih.govjocpr.com
Annular Tautomerism: Substituted 1,2,4-triazoles can exist as 1H, 2H, and 4H tautomers. For 3-amino-1,2,4-triazoles, the 1H tautomer is often the most stable. ijsr.net The equilibrium between these forms is influenced by substitution patterns and the solvent. nih.govrsc.org
Thione-Thiol Tautomerism: Although the compound is named as a "thio" derivative (thiol form, C-S-CF3), it can potentially exist in equilibrium with its thione tautomer (C=S). In many 1,2,4-triazole-3-thiol systems, the thione form is predominant in solution and the solid state. jocpr.comijsr.net The equilibrium can be influenced by pH. jocpr.com
Combining these possibilities, this compound can theoretically exist as a mixture of several tautomers. The primary forms would be the 5-amino-3-thio (thiol) and the 5-amino-3-thione tautomers, each with possible annular variations. Studies on related 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have shown that 5-amino-1H-1,2,4-triazoles are the predominant tautomers in equilibrium. nih.gov
| Tautomer Name | Structural Description | Key Features |
|---|---|---|
| 5-Amino-3-((trifluoromethyl)thio)-1H-1,2,4-triazole | Amine at C5, Thiol-linked CF3 at C3, Proton at N1 | Annular 1H tautomer, Thiol form |
| 3-Amino-5-((trifluoromethyl)thio)-1H-1,2,4-triazole | Amine at C3, Thiol-linked CF3 at C5, Proton at N1 | Annular 1H tautomer, Thiol form |
| 5-Amino-3-((trifluoromethyl)thio)-4H-1,2,4-triazole | Amine at C5, Thiol-linked CF3 at C3, Proton at N4 | Annular 4H tautomer, Thiol form |
| 5-Amino-1,2-dihydro-3H-1,2,4-triazole-3-thione (with CF3 group) | Amine at C5, Thione at C3 | Thione tautomer |
Protonation and Acid-Base Chemistry:
The molecule has multiple sites susceptible to protonation and deprotonation.
Basic Centers: The primary amino group (-NH2) is a principal basic site. The nitrogen atoms of the 1,2,4-triazole ring (at positions 2 and 4) are also basic due to their lone pairs of electrons and can be protonated in acidic media. The specific site of protonation (pKa) would depend on the relative basicity of each nitrogen, which is influenced by the electronic effects of the amino and trifluoromethylthio substituents.
Acidic Centers: The N-H proton on the triazole ring is acidic and can be removed by a base. In the thiol tautomeric form, the S-H proton would be acidic, though in this specific molecule, the sulfur is bonded to a trifluoromethyl group, not a proton. The protons on the exocyclic amino group can also be removed under strongly basic conditions.
The presence of the electron-withdrawing trifluoromethyl (-CF3) group is expected to increase the acidity of the N-H protons of the triazole ring compared to non-fluorinated analogs.
| Site | Chemical Property | Description |
|---|---|---|
| Exocyclic Amino Group (-NH2) | Basic | Can accept a proton to form -NH3+. |
| Ring Nitrogen Atoms (N2, N4) | Basic | Lone pair of electrons can accept a proton. |
| Ring N-H Proton | Acidic | Can be deprotonated by a base. Acidity is enhanced by the -SCF3 group. |
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
While one-dimensional (1D) ¹H and ¹³C NMR provide initial data on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the molecular framework of 3-((Trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine. digitellinc.com
Correlation Spectroscopy (COSY): This experiment would be used to identify proton-proton (¹H-¹H) couplings. For this specific molecule, COSY would primarily confirm the absence of correlations, as the amine (NH₂) and triazole (NH) protons are expected to be isolated and not coupled to other protons. However, it is a crucial first step to confirm the lack of adjacent protonated carbons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded protons and carbons. This technique would be used to definitively assign the ¹³C signals for any protonated carbons. In this case, its primary utility would be to confirm the absence of C-H bonds on the triazole ring.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is critical for establishing long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would reveal key connectivities:
These correlations are vital for distinguishing between the C3 and C5 carbons. For instance, the NH₂ protons are expected to show a strong correlation to the C5 carbon to which they are attached, and a weaker correlation to the C3 carbon.
The expected ¹H and ¹³C NMR chemical shifts for the triazole core are based on data from analogous substituted 1,2,4-triazoles. ufv.brurfu.ruresearchgate.net The amine protons typically appear as a broad singlet, while the triazole NH proton is also a singlet, often observed at a higher chemical shift. mdpi.com The triazole ring carbons (C3 and C5) are expected in the range of δ 150-170 ppm. urfu.ru
Table 1: Expected NMR Data and Connectivity for this compound
| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Expected HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| NH (Triazole) | 12.0 - 14.0 | - | C3, C5 |
| NH₂ (Amine) | 5.0 - 7.0 | - | C5, C3 |
| C3 | - | 150 - 160 | - |
| C5 | - | 160 - 170 | - |
¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of organofluorine compounds. rsc.org The trifluoromethylthio (SCF₃) group provides a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of this group is informative about its electronic environment. For compounds containing an SCF₃ group attached to a heterocyclic ring, the ¹⁹F signal typically appears in a characteristic range. nih.gov For 1-(4-Nitrophenyl)-4-[(trifluoromethyl)sulfanyl]-1H-1,2,3-triazole, the SCF₃ signal is observed at -42.5 ppm. nih.gov Similarly, other aryl-SCF₃ compounds show signals in the range of -40 to -45 ppm. nih.gov Therefore, a singlet in this region is expected for this compound, confirming the presence and electronic state of the trifluoromethylthio moiety.
Table 2: Expected ¹⁹F NMR Chemical Shift
| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of materials in their solid form. It is particularly valuable for studying polymorphism, where a compound exists in multiple crystalline forms, and for analyzing amorphous materials. Triazole derivatives can exhibit tautomerism, where protons can migrate between nitrogen atoms in the ring, leading to different structural isomers that may co-exist in the solid state. frontiersin.org
ssNMR can distinguish between different solid forms by detecting variations in the local chemical environments of the nuclei (¹³C, ¹⁵N). These variations result in different chemical shifts and coupling patterns in the ssNMR spectrum. For this compound, ssNMR could be used to:
Identify and quantify different polymorphs.
Characterize amorphous content.
Study the tautomeric equilibrium (e.g., 1H vs. 2H vs. 4H tautomers) in the solid state by observing the distinct signals for the nitrogen and carbon atoms in each form.
Probe intermolecular interactions, such as hydrogen bonding, which influence the crystal packing.
Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Patterns
Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C₃H₃F₃N₄S), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. This experimental confirmation of the exact mass to within a few parts per million (ppm) provides strong evidence for the compound's chemical formula.
Theoretical Exact Mass for C₃H₄F₃N₄S⁺ ([M+H]⁺): 199.0163
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or protonated molecule) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the molecule's structure. fluorine1.ru The fragmentation of trifluoromethyl-substituted heterocycles often involves the loss of the CF₃ radical or related fragments. fluorine1.rudtic.mil
For this compound, the fragmentation of the protonated molecule ([M+H]⁺, m/z 199.0) would be expected to proceed through several key pathways:
Loss of the trifluoromethyl radical (•CF₃): A common fragmentation pathway for CF₃-containing compounds, leading to an ion at m/z 130.
Cleavage of the C-S bond: Fragmentation can occur at the thioether linkage, potentially leading to fragments corresponding to the triazole-thiol portion and the CF₃ group.
Ring Fragmentation: The 1,2,4-triazole (B32235) ring itself can undergo cleavage, typically involving the loss of small neutral molecules like N₂, HCN, or H₂NCN.
Table 3: Expected Key Fragments in Tandem Mass Spectrometry (MS/MS) of [M+H]⁺
| m/z (calculated) | Proposed Fragment Structure/Loss |
|---|---|
| 179.0 | [M+H - HF]⁺ |
| 130.0 | [M+H - •CF₃]⁺ |
| 115.0 | [M+H - H₂NCN - S]⁺ |
| 101.0 | [CF₃S]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and elucidating the molecular structure of a compound through its vibrational modes. For this compound, the spectra would be characterized by contributions from the triazole ring, the amine group, and the trifluoromethylthio moiety.
The 1,2,4-triazole ring exhibits several characteristic vibrations. N-H stretching vibrations of the ring are typically observed in the region of 3100-3200 cm⁻¹. The C=N and N=N stretching vibrations within the heterocyclic ring are expected to produce strong bands in the 1600-1400 cm⁻¹ region. ijsr.net Ring breathing and deformation modes usually appear at lower wavenumbers.
The primary amine (-NH₂) group will show characteristic symmetric and asymmetric stretching vibrations, typically in the 3400-3200 cm⁻¹ range. A strong band observed around 3211 cm⁻¹ in 3-amino-1,2,4-triazole is attributed to the N-H stretching of the amino group. acs.org The N-H scissoring (bending) vibration is expected to appear around 1650-1580 cm⁻¹.
The trifluoromethylthio (-SCF₃) group vibrations are also distinctive. The C-F stretching modes are particularly strong in the IR spectrum and are expected in the 1100-1000 cm⁻¹ region. The C-S stretching vibration is typically weaker and appears in the 800-600 cm⁻¹ range.
By analogy with 3-amino-5-mercapto-1,2,4-triazole (B94436) (AMT), the vibrational spectra would be sensitive to the molecular environment, such as solvent polarity and pH. rsc.org Studies on similar molecules like 3,5-diamino-1,2,4-triazole have utilized Fourier Transform (FT) IR and FT-Raman spectroscopy, supported by quantum chemical calculations, to assign vibrational modes comprehensively. nih.gov
Table 1: Expected IR and Raman Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| -NH₂ (Amine) | Asymmetric & Symmetric N-H Stretch | 3400 - 3200 | Medium-Strong |
| -NH (Triazole) | N-H Stretch | 3200 - 3100 | Medium |
| -NH₂ (Amine) | N-H Scissoring | 1650 - 1580 | Medium |
| Triazole Ring | C=N / N=N Stretch | 1600 - 1400 | Strong |
| -SCF₃ | C-F Stretch | 1100 - 1000 | Very Strong |
| Triazole Ring | Ring Breathing/Deformation | 1000 - 800 | Medium-Weak |
| -SCF₃ | C-S Stretch | 800 - 600 | Weak-Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the 1,2,4-triazole ring. Unsubstituted 1,2,4-triazole shows weak absorption around 205 nm. ijsr.net
The presence of the amino (-NH₂) and trifluoromethylthio (-SCF₃) substituents will influence the electronic structure and, consequently, the absorption spectrum. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift of the π→π* transitions of the triazole ring due to n→π* interactions, where non-bonding electrons from the nitrogen atom interact with the ring's π-system. Studies on related aminotriazoles confirm that such substitutions modify the absorption maxima. rsc.org
The trifluoromethylthio group can also influence the electronic transitions. While the sulfur atom has lone pairs that could participate in n→π* transitions, the strong electron-withdrawing nature of the CF₃ group might modulate the energy of these transitions. The formation of electron donor-acceptor (EDA) complexes involving trifluoromethylthio-containing compounds has been observed to give rise to distinct UV-Vis absorption bands. researchgate.net Therefore, it is plausible that the spectrum of the title compound will exhibit characteristic absorptions related to the conjugated system of the substituted triazole ring.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax (nm) | Description |
|---|---|---|---|
| π → π | 1,2,4-Triazole Ring | ~200 - 250 | High-energy transition within the aromatic ring, shifted by substituents. |
| n → π | -NH₂ and Ring Nitrogen | > 250 | Lower-energy transition involving non-bonding electrons from nitrogen atoms. |
| n → π* | -SCF₃ | Variable | Transition involving non-bonding electrons from the sulfur atom, influenced by the CF₃ group. |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly documented, analysis of related structures, such as 3,5-diamino-1,2,4-triazole (DATA) and 4-amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, provides a robust framework for predicting its solid-state characteristics. iucr.orgnih.gov
The presence of both hydrogen bond donors (the -NH₂ group and the ring N-H) and acceptors (the triazole ring nitrogen atoms) makes this compound an excellent candidate for forming extensive hydrogen bonding networks. rsc.org In the crystal lattice, it is highly probable that molecules will be linked through various hydrogen bonds, such as N-H···N interactions between the amino group of one molecule and a ring nitrogen of another.
Crystal structures of similar aminotriazoles, like DATA hydrate, reveal complex three-dimensional networks where molecules are connected through both direct N-H···N bonds and water-mediated hydrogen bonds. iucr.org In the structure of 4-amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, molecules are linked by N-H···O, O-H···S, N-H···N, and N-H···S hydrogen bonds, creating a robust 3D framework. nih.gov It is therefore anticipated that the title compound will form a stable, densely packed crystal structure dominated by intermolecular hydrogen bonding, which significantly influences its physical properties like melting point and solubility.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical phenomenon in materials science and pharmaceuticals, as different polymorphs can have distinct physical properties. ijmtlm.orgijmtlm.org 1,2,4-Triazole derivatives are known to exhibit polymorphism, where different crystal packing and intermolecular interactions lead to variations in stability, solubility, and bioavailability. ijmtlm.orgijmtlm.org Characterization techniques such as X-ray crystallography, powder X-ray diffraction (PXRD), and differential scanning calorimetry (DSC) are essential for identifying and studying different polymorphic forms. ijmtlm.org Given its structural complexity and capacity for varied intermolecular interactions, this compound could potentially exist in different polymorphic forms under various crystallization conditions.
Co-crystallization is another important aspect of crystal engineering. By combining the target molecule with a suitable coformer, it is possible to create new multicomponent crystalline solids with modified physicochemical properties. The hydrogen bonding capabilities of the aminotriazole moiety make it a prime candidate for forming co-crystals with various pharmaceutically acceptable coformers, potentially enhancing properties like solubility or stability.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
The parent compound, this compound, is achiral. Therefore, it will not exhibit chiroptical activity such as circular dichroism (CD) or circularly polarized luminescence (CPL). However, if a chiral center were introduced into the molecule, for instance, by derivatization at the amine or triazole ring with a chiral substituent, the resulting enantiomers would be chiroptically active.
Chiroptical spectroscopy is highly sensitive to the three-dimensional arrangement of chromophores. nih.gov For a chiral derivative, the triazole ring would act as a chromophore, and its electronic transitions would give rise to characteristic CD signals (Cotton effects). rsc.org The sign and magnitude of these signals would be dependent on the absolute configuration of the chiral center and the conformation of the molecule. nih.govpreprints.org Studies on atroposelective synthesis of aryl triazoles have demonstrated the utility of CD spectroscopy in determining the enantiomeric excess and absolute configuration of chiral triazole-containing compounds. rsc.org Therefore, chiroptical methods would be indispensable for the stereochemical analysis of any chiral derivatives of the title compound.
Theoretical and Computational Chemistry of 3 Trifluoromethyl Thio 1h 1,2,4 Triazol 5 Amine
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the precise computation of molecular properties from first principles. These methods are used to investigate the geometry, electronic landscape, and spectroscopic signatures of 3-((Trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. acs.org It is particularly effective for predicting the optimized geometry, including bond lengths and angles, of molecules like this compound. DFT calculations can determine the most stable arrangement of atoms by finding the minimum energy conformation on the potential energy surface.
In studies of similar heterocyclic compounds, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, DFT has been used to calculate key geometric parameters. nih.gov For instance, the N–N bond length in the thiadiazole ring was calculated to be 1.358 Å, and the C5–N6 bond connecting the ring to the amino group was found to be 1.363 Å, indicating partial double bond character. acs.orgnih.gov Such calculations for this compound would provide a detailed three-dimensional model and offer insights into its steric and electronic properties.
Table 1: Representative DFT-Calculated Geometrical Parameters for a Related Triazole Structure Note: The following data is illustrative for a related heterocyclic compound, as specific experimental or calculated data for this compound is not available in the provided sources. The data is based on findings for 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. acs.orgnih.gov
| Parameter | Bond/Angle | Calculated Value (B3LYP) |
| Bond Length | N–N (ring) | 1.358 Å |
| Bond Length | C–N (amino) | 1.363 Å |
| Dihedral Angle | C4–S3–C5–N6 | ~176.5° |
| Dihedral Angle | N1–N2–C5–N6 | ~176.5° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com
The energy of the HOMO is associated with the molecule's ionization potential and nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. nih.govzsmu.edu.ua A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. libretexts.org
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), softness (σ), and electronegativity (χ). For example, in a study of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, a low hardness value (η = 0.095) suggested high adsorbability onto a steel surface, and a high global softness (σ = 10.482) indicated its strong capability as an inhibitor. researchgate.net
Table 2: Illustrative Reactivity Descriptors Derived from FMO Analysis for a Related Triazole Compound Note: The data presented is for 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol and serves as an example of the parameters that would be calculated for the target compound. researchgate.net
| Descriptor | Formula | Significance | Example Value |
| HOMO Energy | EHOMO | Electron-donating ability | - |
| LUMO Energy | ELUMO | Electron-accepting ability | - |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | - |
| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution | 0.095 |
| Softness (σ) | 1 / η | Measure of chemical reactivity | 10.482 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power | - |
Molecular Electrostatic Potential (ESP) surfaces are valuable for understanding the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The ESP map illustrates the electrostatic potential on the electron density surface, providing a visual guide to the electrophilic and nucleophilic regions of a molecule.
Typically, regions of negative electrostatic potential, shown in red or yellow, are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to lone pairs on electronegative atoms like nitrogen and oxygen. researchgate.net Conversely, regions of positive potential, colored in blue, are electron-deficient and are prone to nucleophilic attack, often located around hydrogen atoms. researchgate.netnih.gov Analysis of the ESP surface of this compound would identify the likely sites for hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity and material properties. Mulliken charge distribution analysis further quantifies the partial charges on each atom, complementing the visual information from the ESP map. nih.gov
Quantum chemical calculations are highly effective in predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra. researchgate.net Comparing these computationally predicted spectra with experimental data serves as a rigorous validation of the calculated molecular structure. nih.govsemanticscholar.org
NMR Spectroscopy: Theoretical calculations can predict 1H and 13C NMR chemical shifts. In studies of 1,2,4-triazole (B32235) derivatives, calculated chemical shifts have shown good agreement with experimental values, aiding in the correct assignment of signals. urfu.ruufv.br
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra. This analysis helps identify the electronic transitions responsible for the observed absorption bands, such as π→π* and n→π* transitions. researchgate.netresearchgate.net For example, a study on 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione reported experimental absorption bands at 226, 242, and 247 nm, which were consistent with theoretically calculated wavelengths. researchgate.net
IR Spectroscopy: DFT calculations can predict vibrational frequencies and intensities. These theoretical IR spectra are invaluable for assigning experimental vibrational bands to specific functional groups and vibrational modes within the molecule. researchgate.netresearchgate.net
Table 3: Representative Comparison of Experimental and Theoretical Spectroscopic Data for a Related Triazole Derivative Note: This table contains illustrative data from studies on various triazole derivatives to demonstrate the comparison between experimental and calculated values. urfu.ruresearchgate.net
| Spectroscopic Technique | Parameter | Experimental Value | Calculated Value |
| 13C NMR | C-3 Chemical Shift (ppm) | 157.0 | 156.9 |
| 13C NMR | C-5 Chemical Shift (ppm) | 160.8 | 160.7 |
| UV-Vis | λmax (nm) | 226 | 226 |
| UV-Vis | λmax (nm) | 242 | 242 |
| IR | -OH Vibration (cm-1) | 3312 | 3648 |
| IR | -NH2 Vibration (cm-1) | 3423 | - |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations provide detailed information about static molecules, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational landscape of flexible molecules like this compound, identifying the most populated conformations and the energy barriers between them.
Furthermore, MD simulations are crucial for studying the influence of the environment, particularly the effects of different solvents. By explicitly including solvent molecules in the simulation, it is possible to model how solute-solvent interactions affect the molecule's conformation, stability, and reactivity. DFT calculations can also incorporate solvent effects implicitly using models like the Polarizable Continuum Model (PCM), which has been used to study the geometry of triazole isomers in various solvents like cyclohexane, chloroform, methanol, and water. ekb.eg Such studies are essential for understanding the behavior of the compound in biological systems or in solution-phase chemical reactions. semanticscholar.org
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netisca.me These models use molecular descriptors—numerical values that encode structural, electronic, or topological information—to predict properties that may be difficult or time-consuming to measure experimentally. researchgate.net
For a series of related triazole derivatives, QSPR models could be developed to predict properties such as lipophilicity (logP), solubility, or boiling point. researchgate.net For example, a QSPR study on triazole derivatives used topological indices and indicator parameters to successfully model their lipophilicity. researchgate.net Such predictive models are valuable tools in rational drug design and materials science, allowing for the in silico screening of large libraries of compounds to identify candidates with desired properties before undertaking their synthesis and experimental testing. mdpi.com
Elucidation of Reaction Mechanisms and Transition States using Computational Methods
There are no available studies that have computationally modeled the reaction pathways involving this compound to identify transition states and elucidate reaction mechanisms.
In Silico Ligand-Target Interactions in Non-Human Biological Systems (e.g., Enzyme Active Sites)
Consequently, the creation of data tables and a detailed article on these specific topics for this particular compound is not possible at this time. Further research and publication in the field of computational chemistry would be required to provide the necessary data for such an analysis.
Advanced Applications and Research Directions Excluding Human Clinical Data
Integration into Materials Science and Supramolecular Chemistry
The unique structural features of 3-((Trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine, namely the nitrogen-rich triazole ring, the amine group capable of hydrogen bonding, and the electron-withdrawing trifluoromethylthio group, make it a valuable building block in materials science. Its derivatives are explored for creating materials with tailored properties, ranging from self-assembling systems to high-performance energetic materials.
The 1,2,4-triazole (B32235) core is instrumental in directing the formation of ordered supramolecular structures. The amine and triazole ring nitrogens act as effective hydrogen bond donors and acceptors, facilitating the creation of predictable, non-covalent networks. In related systems, such as those derived from 3-amino-1,2,4-triazole, the interplay of hydrogen bonding has been shown to create helical channels and other complex architectures in the solid state. The trifluoromethyl group can further influence crystal packing through dipole-dipole or other weak interactions, guiding the self-assembly process to generate unique crystalline arrangements.
The amine functionality of the triazole core allows for its incorporation into polymer backbones or as a pendant group, enabling the development of functional polymers and films. Thiol-functionalized polymers, for instance, have been used in photocurable coatings and thin films, where the thioether bond contributes to flexibility and adhesion. radtech.orgrsc.org The presence of the trifluoromethyl group can enhance thermal stability and hydrophobicity in the resulting materials. nih.gov
A significant area of research for trifluoromethyl- and amino-substituted triazoles is in the field of energetic materials. The high nitrogen content of the triazole ring contributes to a large positive enthalpy of formation, releasing substantial energy upon decomposition. The trifluoromethyl group can improve density and thermal stability. For example, energetic molecules derived from 5-(trifluoromethyl)-1,2,4-triazol-3-amine have been synthesized and characterized for their detonation performance. energetic-materials.org.cn Similarly, nitrogen-rich energetic salts based on related structures like 3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT) have been shown to be highly thermally stable and insensitive materials. rsc.org These compounds are considered competitive energetic materials due to their favorable balance of performance and safety. rsc.orgresearchgate.net
Table 1: Performance Characteristics of Triazole-Based Energetic Materials
| Compound/Material | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Thermal Stability (Decomposition Temp. °C) | Sensitivity |
| HANTT Salts rsc.org | 7742–8779 | 22.6–32.6 | 264–321 | Insensitive to impact, friction, electrostatic discharge |
| Fused Triazole-Triazine Derivative energetic-materials.org.cn | 6933 | 17.1 | >200 (DSC Onset) | Impact: >40 J, Friction: >360 N |
| E-MOF (Compound 3) mdpi.com | 8844 | 26.88 | 285 | Impact: >40 J, Friction: >360 N |
The 1,2,4-triazole ring, with its multiple nitrogen atoms, is an excellent ligand for constructing Metal-Organic Frameworks (MOFs). mdpi.com These nitrogen sites can coordinate with various metal ions, leading to the formation of robust, porous, three-dimensional structures. Energetic MOFs (E-MOFs) have been synthesized using nitrogen-rich triazole ligands, such as bis(3-nitro-1H-1,2,4-triazol-5-yl) amine, which combine the energy of the ligand with the stability of the framework structure. mdpi.com These materials can exhibit high thermal stability and low sensitivity to mechanical stimuli, addressing a key challenge in energetic materials design. mdpi.comnih.gov
Similarly, the amine group on the triazole ring allows the molecule to be used as a building block for Covalent Organic Frameworks (COFs) through reactions like Schiff base condensation. mdpi.com COFs constructed from triazine or other nitrogen-rich nodes can form highly porous, crystalline materials with high thermal and chemical stability. nih.gov The incorporation of trifluoromethyl groups into the COF structure can modify pore environments and enhance properties like gas separation or selective adsorption of fluorinated molecules. researchgate.net For example, a triazine-based COF was reported to have a high Brunauer-Emmett-Teller (BET) surface area of 945 m² g⁻¹. nih.gov
Enzyme Inhibitor Design and Molecular Recognition (Focus on molecular mechanisms and in vitro studies)
Derivatives of the 1,2,4-triazole-3-thiol scaffold, which is closely related to this compound, have been identified as promising enzyme inhibitors. The trifluoromethyl group is often used as a bioisostere to enhance binding affinity and metabolic stability. nih.gov
In vitro studies have focused on the inhibition of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria. A study on 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivatives demonstrated their inhibitory activity against NDM-1 and VIM-2, two clinically relevant MBLs. unipd.it Molecular docking and X-ray crystallography studies revealed that the triazole-thiol moiety is crucial for binding. The thiol group coordinates to the zinc ions in the enzyme's active site, while the triazole ring and its substituents form additional interactions with nearby amino acid residues. This molecular recognition mechanism effectively blocks the enzyme's ability to hydrolyze β-lactam antibiotics. unipd.it The fluoride ion, a component of the trifluoromethyl group, is also known to function as an enzyme inhibitor by interfering with various enzyme systems.
Table 2: In Vitro Inhibitory Activity of a Triazole-Thiol Derivative against Metallo-β-Lactamases unipd.it
| Compound | Target Enzyme | Inhibition Type | Kᵢ (µM) |
| CP 35 ((E)-4-((3-Bromobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol) | NDM-1 | Competitive | 1.1 |
| CP 35 ((E)-4-((3-Bromobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol) | VIM-2 | Competitive | 1.8 |
Sensing and Detection Applications for Specific Analytes or Environments
The combination of a fluorescent core, specific binding sites (like the triazole and amine groups), and modulating groups (like the trifluoromethylthio moiety) makes this class of compounds suitable for developing chemosensors. The triazole ring can participate in host-guest interactions, while the electronic properties of the molecule can be tuned to produce a detectable signal, often a change in fluorescence, upon binding to a target analyte.
Research into related structures has demonstrated this potential. For instance, a trifluoromethyl-grafted covalent organic framework (COF) was developed for the selective adsorption and fluorescent detection of fluorinated pesticides like trifluralin. researchgate.net The sensing mechanism relied on fluorescence quenching induced by the interaction between the COF and the pesticide. The material showed a high adsorption capacity for trifluralin (151 mg g⁻¹) and fipronil (171 mg g⁻¹). researchgate.net In other systems, triazole-based MOFs have been engineered as multifunctional fluorescent sensors for detecting harmful industrial wastes and nitroaromatic explosives. researchgate.net The porous and functional nature of these frameworks allows for the selective recognition and signaling of specific analytes in complex environments.
Future Perspectives and Emerging Research Avenues
Development of Next-Generation Sustainable Synthetic Strategies
The synthesis of heterocyclic compounds, including 1,2,4-triazoles, is undergoing a significant transformation towards more environmentally friendly methods. rsc.orgnih.gov Future research on 3-((Trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine will likely focus on developing sustainable synthetic protocols that align with the principles of green chemistry. consensus.appnih.gov This involves a shift away from traditional methods that often rely on hazardous reagents and solvents. rsc.org
Key areas of development are expected to include:
Microwave-Assisted Synthesis: This technique offers rapid reaction times and often eliminates the need for conventional solvents. rsc.org
Use of Green Solvents: Exploring benign solvents such as water, glycerol, or deep eutectic solvents can significantly reduce the environmental impact of the synthesis. consensus.app
Catalyst Innovation: The development of reusable and non-toxic catalysts, potentially based on abundant metals or even metal-free systems, is a critical goal. rsc.org For instance, visible-light-promoted reactions are emerging as a powerful tool in green synthesis. consensus.app
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry that will guide future strategies. rsc.org
A comparative look at traditional versus green approaches highlights the potential for improvement:
| Feature | Traditional Synthesis | Green Synthesis |
| Solvents | Often hazardous organic solvents | Water, glycerol, ionic liquids, or solvent-free conditions consensus.apprsc.org |
| Catalysts | Often toxic heavy metals | Reusable catalysts, biocatalysts, or catalyst-free methods consensus.apprsc.org |
| Energy | High energy consumption (prolonged heating) | Microwave irradiation, ultrasound for energy efficiency nih.govrsc.org |
| Waste | Significant generation of waste | Minimized waste through high atom economy rsc.org |
Exploration of Novel Biological Targets in Non-Human Systems and Environmental Applications
While the biological activities of many triazole derivatives are well-documented, particularly in medicine and agriculture, the specific targets of this compound in non-human systems remain a fertile area for investigation. Triazoles are known for their antifungal properties, often by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. nih.govchemijournal.com The incorporation of the trifluoromethylthio group can enhance properties like lipophilicity, potentially improving the compound's interaction with biological membranes. cas.cnacs.org
Future research will likely delve into:
Agrochemical Applications: Investigating its potential as a next-generation fungicide, herbicide, or insecticide. The unique trifluoromethylthio moiety could offer a novel mode of action, potentially overcoming existing resistance mechanisms in agricultural pests.
Veterinary Medicine: Exploring its efficacy against fungal or parasitic infections in animals.
Environmental Remediation: Assessing its ability to act as a corrosion inhibitor or as a component in materials designed for environmental protection. nih.gov
Advanced Computational Modeling for Predictive Property and Reaction Design
Computational chemistry offers powerful tools for accelerating the research and development process. For this compound, advanced computational modeling can provide deep insights into its properties and reactivity. Density Functional Theory (DFT) is a particularly useful method for studying the electronic structure and geometry of triazole derivatives. researchgate.netmdpi.comnih.gov
Future computational studies could focus on:
Predicting Physicochemical Properties: Calculating properties such as solubility, stability, and lipophilicity to guide formulation and application development.
Reaction Mechanism Elucidation: Using DFT to model potential synthetic pathways, identify transition states, and predict reaction outcomes, thereby optimizing reaction conditions. researchgate.net
QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new derivatives, streamlining the discovery of more potent analogues.
Key parameters that can be calculated using DFT to predict reactivity include:
| Parameter | Description |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. mdpi.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. mdpi.com |
| Energy Gap (ΔE) | The difference between HOMO and LUMO energies; an indicator of chemical reactivity. researchgate.net |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. researchgate.net |
| Electrophilicity (ω) | A measure of the ability of a molecule to accept electrons. researchgate.net |
Integration with Machine Learning and Artificial Intelligence for Compound Design and Optimization
The synergy between computational chemistry and artificial intelligence is revolutionizing molecular design. Machine learning (ML) and artificial intelligence (AI) can analyze vast datasets to identify patterns and make predictions that are beyond human intuition. mdpi.comresearchgate.net For the target compound, these technologies can be leveraged for:
De Novo Design: Using generative models to design novel derivatives of this compound with optimized properties for specific applications.
Synthesis Prediction: Employing AI to predict the most efficient and sustainable synthetic routes, considering factors like yield, cost, and environmental impact.
High-Throughput Virtual Screening: Screening large virtual libraries of related compounds to identify candidates with high predicted activity, prioritizing experimental efforts. researchgate.netacs.org
Potential for Bio-Inspired and Eco-Friendly Chemical Transformations
Nature provides a rich source of inspiration for developing sustainable chemical processes. Bio-inspired synthesis seeks to mimic the efficiency and selectivity of enzymatic reactions. Future research could explore:
Biocatalysis: Using isolated enzymes or whole-cell systems to perform specific transformations in the synthesis of the target compound or its precursors, often under mild, aqueous conditions.
Bio-based Starting Materials: Investigating the use of renewable feedstocks derived from biomass as starting materials for the synthesis.
Bio-surfactants: Employing bio-surfactants in aqueous media to facilitate reactions, offering a green alternative to traditional organic solvents. tandfonline.com For example, the bio-reduction of copper(II) sulfate (B86663) using glucose has been used as a catalytic source for triazole synthesis. mdpi.com
Interdisciplinary Research Collaborations for Broadening Application Horizons
The full potential of this compound will be best realized through collaborations that bridge different scientific disciplines. The complexity of modern scientific challenges necessitates a multi-faceted approach.
Future progress will be driven by partnerships between:
Synthetic Organic Chemists: To devise novel and efficient synthetic methods.
Computational Chemists: To model molecular properties and guide experimental design.
Biologists and Pharmacologists: To screen for biological activity and elucidate mechanisms of action. mdpi.com
Materials Scientists: To explore applications in advanced materials, such as polymers or coatings. nih.govchemijournal.com
Agricultural Scientists: To evaluate its potential in crop protection. nih.gov
Environmental Scientists: To assess its environmental fate and potential for green applications.
Through these synergistic efforts, the scientific community can comprehensively explore the properties and applications of this compound, paving the way for future innovations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-((Trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine under laboratory conditions?
- Methodology : The synthesis typically involves nucleophilic substitution between 1H-1,2,4-triazol-5-amine and trifluoromethylthiolating agents (e.g., CF₃SCl) under basic conditions. Potassium carbonate or sodium hydroxide in polar aprotic solvents (e.g., DMF) at 60–80°C facilitates efficient thioether bond formation . Microwave-assisted synthesis can reduce reaction times (10–20 minutes) and improve yields (up to 85%) by enhancing reaction kinetics .
- Validation : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Q. How can structural elucidation of this compound be achieved using crystallographic and spectroscopic methods?
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELX suite ) resolves tautomeric forms and confirms substituent positions. For example, planar triazole rings with dihedral angles <5° between substituents are typical .
- Spectroscopy :
- ¹H/¹³C NMR : Amino protons resonate at δ 5.8–6.2 ppm (broad singlet), while CF₃S groups show characteristic ¹⁹F NMR signals at δ -40 to -45 ppm .
- IR : N-H stretches (3200–3400 cm⁻¹) and C=S/C-F vibrations (1100–1250 cm⁻¹) confirm functional groups .
Q. What are the key solubility and stability considerations for handling this compound?
- Solubility : Moderately soluble in DMSO (18.1 µg/mL at pH 7.4) but poorly in water. Use polar aprotic solvents (DMF, DMSO) for reactions .
- Stability : Degrades under prolonged UV exposure or acidic conditions. Store at -20°C in inert atmospheres to prevent oxidation of the thioether group .
Advanced Research Questions
Q. How does annular tautomerism affect the reactivity and biological activity of this compound?
- Tautomer Analysis : The 1,2,4-triazole core exhibits tautomerism between 3- and 5-substituted forms. X-ray studies show dominant tautomers depend on substituent electronegativity; electron-withdrawing groups (e.g., CF₃S) stabilize the 5-amine tautomer .
- Biological Impact : Tautomer preference influences hydrogen-bonding interactions with targets (e.g., enzyme active sites). For example, the 5-amine tautomer enhances binding to ketol-acid reductoisomerase in antimicrobial studies .
Q. What computational methods can predict the electronic properties and reactivity of this compound?
- DFT Calculations : Gaussian 03/09 optimizes geometry and calculates HOMO-LUMO gaps (e.g., ~4.5 eV for CF₃S derivatives), indicating electrophilic reactivity .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., protein-ligand docking using AutoDock Vina) to rationalize antimicrobial or anticancer activity .
Q. How can contradictions in reported synthetic yields or spectral data be resolved?
- Case Study : Discrepancies in NMR chemical shifts may arise from solvent polarity or tautomer ratios. Standardize conditions (e.g., DMSO-d6 for NMR) and cross-validate with X-ray data .
- Reproducibility : Optimize reaction parameters (e.g., stoichiometry, temperature) using design-of-experiment (DoE) approaches. For example, microwave synthesis reduces side-products compared to conventional heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
